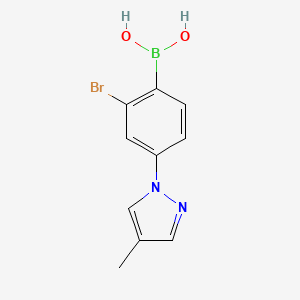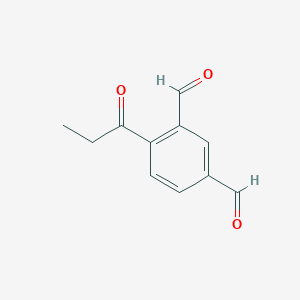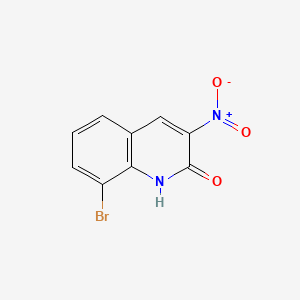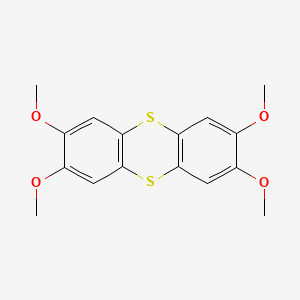
2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- is an organic compound with the molecular formula C13H14O3. This compound is known for its unique structure, which includes a butenoic acid backbone with a methyl group, a phenyl group, and an ethyl ester functional group. It is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- can be achieved through several methods. One common method involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. For example, a three-step reaction sequence can be employed, starting with the reaction of benzene with a suitable reagent, followed by heating with chloroform, and finally treating with aqueous hydrochloric acid in dioxane .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is attributed to its functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenoic acid, 4-oxo-4-phenyl-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
2-Butenoic acid, 2-hydroxy-4-oxo-4-phenyl-: This compound has a hydroxyl group instead of a methyl group.
2-Butenoic acid, methyl ester, (E)-: This compound lacks the phenyl and methyl groups present in 2-Butenoic acid, 2-methyl-4-oxo-4-phenyl-, ethyl ester, (2E)-.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H14O3 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
ethyl (E)-2-methyl-4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(15)10(2)9-12(14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ |
InChI-Schlüssel |
OHSLONFQYOKGLX-MDZDMXLPSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C(=O)C1=CC=CC=C1)/C |
Kanonische SMILES |
CCOC(=O)C(=CC(=O)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide](/img/structure/B14077541.png)

![2-(biphenyl-4-yloxy)-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14077559.png)
![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)









![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)
